molecular formula C6H5BrN4 B577598 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211516-09-4

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B577598
CAS No.: 1211516-09-4
M. Wt: 213.038
InChI Key: GORWCQUHVRKSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an amine group at the 3rd position.

Preparation Methods

The synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves multiple steps. One common method includes the following steps :

    Formation of the pyrazole ring: This is achieved by reacting α,β-alkynyl ketones with hydrazine monohydrate.

    Cyclization: The pyrazole is then cyclized using gold-catalyzed reactions.

    Bromination: The resulting compound is brominated at the 6th position using bromine or N-bromosuccinimide (NBS).

    Amination: Finally, the amine group is introduced at the 3rd position using appropriate amine sources under suitable conditions.

Chemical Reactions Analysis

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom at the 6th position can be substituted with different groups using palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, bromine, N-bromosuccinimide, and various amine sources. The major products formed from these reactions are typically derivatives of the original compound with modifications at the bromine or amine positions.

Scientific Research Applications

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific research applications :

    Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors for various kinases, including tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.

    Biological Studies: The compound is used to study the biological pathways and mechanisms involved in cell proliferation, differentiation, and survival.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific molecular pathways in cancer and other diseases.

Comparison with Similar Compounds

6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as :

    1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the bromine and amine groups.

    1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[4,3-a]pyridine: Another variation in the fusion pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORWCQUHVRKSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679146
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211516-09-4
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.